2-Allylbenzaldehyde
Overview
Description
2-Allylbenzaldehyde is an organic compound with the molecular formula C10H10O . It has a molecular weight of 146.19 g/mol . The IUPAC name for this compound is 2-prop-2-enylbenzaldehyde .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that the synthesis of similar compounds often involves reactions with diversely substituted aldehydes .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a formyl substituent and an allyl group . The InChI string representation isInChI=1S/C10H10O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-8H,1,5H2
. Physical and Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 146.19 g/mol, an XLogP3 of 2.8, and a topological polar surface area of 17.1 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds .Scientific Research Applications
Synthesis of Polycyclic Aromatic Compounds
2-Allylbenzaldehyde can be utilized in the synthesis of polycyclic aromatic compounds. This is achieved using In(III) or Re(I) complexes as catalysts, efficiently producing polycyclic aza-aromatic compounds. This method is notable for only producing water as a side product (Kuninobu et al., 2011).
Novel Synthesis of Isocoumarins
This compound, prepared from isovanillin, is key in a PdCl(2)-CuCl(2) mediated synthesis of substituted isocoumarins in water. This process, which includes a domino reaction sequence, results in the efficient production of new substituted isocoumarins in high yields, all in one pot (Chen et al., 2012).
Brønsted Acid-Catalyzed Allylboration
A novel method for allylboration, using Brønsted acid catalysis suitable for electronically deactivated allylboronate and aldehyde substrates, has been developed. This process employs triflic acid as a catalyst and has been demonstrated in the synthesis of eupomatilone diastereomers (Yu et al., 2005).
Asymmetric Hydro-acylation
This compound plays a crucial role in rhodium-catalyzed asymmetric intramolecular hydro-acylation, leading to the creation of five and six-membered cyclic ketones. This process is distinguished by excellent enantioselectivities and the efficient creation of cyclic ketone products (Yamamoto & Tsuji, 2016).
Synthesis of Tetrahydroanthracen-9-ones
This compound is instrumental in synthesizing 3-aryl-3,4,4a,10-tetrahydro-2H-anthracen-9-ones. This is achieved via a domino aldol condensation/Diels–Alder cycloaddition, followed by base-induced double migration of the resulting cycloadducts (Chang & Wu, 2012).
Synthesis of 3-Methyleneindan-1-ols
A novel one-pot allylboration-Heck reaction of 2-bromobenzaldehydes using this compound has enabled the synthesis of 3-methyleneindan-1-ols with high enantioselectivity and excellent yields (Calder & Sutherland, 2015).
Generation of Cyclic Compounds
2-Alkynylbenzaldehyde, closely related to this compound, is a versatile building block for generating functionalized polycyclic compounds, particularly heterocycles, through tandem reactions. This has important implications for the design of complex compounds and syntheses of natural products (Wang, Kuang, & Wu, 2012).
Intramolecular Olefinic Cyclization
2-Allylbenzaldehydes are used in a facile synthetic route for the preparation of substituted aryl dihydronaphthalenes and indenes. This involves Grignard 1,2-addition and Bi(OTf)3-catalyzed intramolecular olefinic cyclization (Chan et al., 2017).
Synthesis of Benzofused 1-Azahomoisotwistanes
2-Allylbenzaldehydes are pivotal in synthesizing novel tetracyclic skeletons of benzofused 1-azahomoisotwistanes. This involves a tandem cross-coupling reaction and NH4OAc mediated cascade cyclocondensation (Chang, Wu, & Tai, 2012).
Synthesis of Functionalized 1,2-Dihydroisoquinolines
A multicomponent one-pot reaction involving 2-allylbenzaldehydes, amines, zinc, and allylic bromide or benzyl bromide facilitates the synthesis of functionalized 1,2-dihydroisoquinolines (Gao & Wu, 2007).
Nickel-Catalyzed Hydroacylation/Suzuki Cross-Coupling Reaction
2-Allylbenzaldehydes undergo a nickel-catalyzed intramolecular hydroacylation/Suzuki cross-coupling cascade, resulting in the formation of valuable indanones with high efficiency (Lee, Guo, & Rueping, 2019).
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of various organic compounds . More research is needed to identify specific biological targets and their roles.
Mode of Action
It has been used in the synthesis of 3-aryldifluoromethyl-containing chroman-4-one derivatives . The addition of aryldifluoromethyl radicals to unactivated double bonds in 2-allyloxybenzaldehyde was an effective route to access these derivatives .
Biochemical Pathways
It’s known that the compound can participate in various chemical reactions, such as the synthesis of 3-aryldifluoromethyl-containing chroman-4-one derivatives .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a boiling point of 130°c/10 mmhg and a density of 1079 g/mL at 25°C .
Properties
IUPAC Name |
2-prop-2-enylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-8H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTDYEUXQXNEER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80317305 | |
Record name | 2-allylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80317305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62708-42-3 | |
Record name | NSC314072 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-allylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80317305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(prop-2-en-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of polycyclic structures can be synthesized using 2-Allylbenzaldehyde as a starting material?
A1: this compound serves as a valuable precursor for constructing diverse polycyclic structures. For example, it can be transformed into substituted aryl dihydronaphthalenes through a two-step, one-pot synthesis involving Grignard 1,2-addition followed by Bismuth(III) triflate-catalyzed intramolecular olefinic cyclization []. Alternatively, it can be used to synthesize polycyclic aromatic hydrocarbons, including aza-aromatic compounds, via Indium(III) or Rhenium(I) catalyzed dehydration reactions [].
Q2: Can this compound be used to synthesize heterocycles?
A2: Yes, this compound is a valuable precursor for various heterocycles. It can be reacted with 1,2-diaminobenzenes in a one-pot tandem condensation/hydroamination reaction to yield dihydrobenzoimidazo[2,1-a]isoquinolines []. Additionally, it can be converted to monomethoxy-substituted isoquinolines through a sequence involving oxidative cleavage of the olefinic group followed by condensation with ammonium acetate [].
Q3: Are there any examples of transition metal-catalyzed reactions involving this compound?
A3: Yes, several studies showcase the utility of this compound in transition metal-catalyzed reactions. For instance, a palladium(0)-catalyzed cyclization of this compound-(pentafluorobenzoyl)oximes has been reported []. Furthermore, a unique Ammonium acetate/Palladium(II) chloride/Copper(II) chloride mediated domino double cyclocondensation reaction with α-sulfonyl o-hydroxyacetophenones utilizes this compound to afford tetracyclic sulfonyl dihydrobenzo[c]xanthen-7-one derivatives [].
Q4: What are the advantages of using this compound in these reactions?
A4: this compound offers several advantages as a building block. Its structure, featuring both an aldehyde and an allyl group, allows for diverse reactivity and facilitates the formation of various ring systems. Additionally, the reactions described often proceed with high efficiency and selectivity, minimizing unwanted byproducts. For example, the Indium(III) and Rhenium(I)-catalyzed reactions produce only water as a side product [].
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